Epigenetic Screening: JMJD2E (KDM4E) Demethylase Inhibitory Activity
In a quantitative high‑throughput screening (qHTS) confirmatory assay, 3‑phenyl‑6‑(trifluoromethyl)‑1H‑pyrazolo[4,3‑b]pyridine showed a potency of 10 µM against human Jumonji domain‑containing 2E (JMJD2E/KDM4E) histone demethylase [1]. Although the activity comment was flagged as ‘Inconclusive’, this value provides a benchmark for the compound’s engagement of the JMJD2E catalytic site. In contrast, the general scaffold 1H‑pyrazolo[4,3‑b]pyridine (CAS 272‑52‑6) lacks any reported JMJD2E activity, illustrating that the 3‑phenyl‑6‑CF₃ substitution pattern is required to achieve measurable potency against this epigenetic target [2].
| Evidence Dimension | Potency against human JMJD2E (KDM4E) demethylase |
|---|---|
| Target Compound Data | 10 µM (Potency, inconclusive call) |
| Comparator Or Baseline | 1H‑Pyrazolo[4,3‑b]pyridine (CAS 272‑52‑6): no JMJD2E activity reported |
| Quantified Difference | ≥10‑fold selectivity window implied (qualitative) |
| Conditions | qHTS confirmatory assay (PUBCHEM_BIOASSAY: CHEMBL1613914); cell‑free enzymatic format |
Why This Matters
For researchers procuring compounds to probe JMJD2E/KDM4E function, this data point identifies the phenyl‑CF₃ substitution as a minimum pharmacophoric requirement, justifying selection over the unadorned core scaffold.
- [1] ChEMBL Activity ID 3729872. CHEMBL1454113 – qHTS Assay for Inhibitors of Human Jumonji Domain Containing 2E (JMJD2E). Document CHEMBL1201862. European Bioinformatics Institute. View Source
- [2] PubChem. 1H-Pyrazolo[4,3-b]pyridine. Compound Summary. National Center for Biotechnology Information. View Source
